molecular formula C28H28N4O7 B2720086 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide CAS No. 899915-70-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide

Cat. No.: B2720086
CAS No.: 899915-70-9
M. Wt: 532.553
InChI Key: ITYQVFFJFFGCBP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a quinazolinone core, a nitrophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the nitrophenyl and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these steps include amines, aldehydes, and nitro compounds, under conditions such as reflux and catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the nitrophenyl group may interact with enzyme active sites, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the phenethylamine backbone but lacks the quinazolinone and nitrophenyl groups.

    2-(4-Methoxyphenyl)ethylamine: Similar structure but with different substituents.

    4-Methoxyphenylacetonitrile: Contains a methoxyphenyl group but differs in the core structure.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide is unique due to its combination of a quinazolinone core, nitrophenyl group, and dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7/c1-38-24-11-10-19(17-25(24)39-2)12-14-29-26(33)13-15-30-27(34)22-8-3-4-9-23(22)31(28(30)35)18-20-6-5-7-21(16-20)32(36)37/h5-7,10-11,16-17,22-23H,3-4,8-9,12-15,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHJWTWUOOVBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3CCCCC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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